Tetrapropyl-D28-ammonium bromide

描述

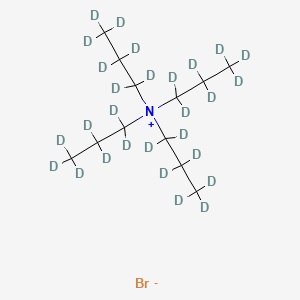

Tetrapropyl-D28-ammonium bromide is a quaternary ammonium salt that is commonly used as a phase transfer catalyst in organic synthesis. This compound is a deuterated analogue of tetrakis(1,1,2,2,3,3,3-heptamethylpropyl)ammonium bromide, which enhances its utility in various scientific applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tetrapropyl-D28-ammonium bromide typically involves the reaction of 1,1,2,2,3,3,3-heptadeuteriopropylamine with a suitable alkylating agent, followed by quaternization with bromide ions. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high deuterium content.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: This compound can be reduced under specific conditions, typically involving hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: It is prone to nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium cyanide.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxides.

Reduction: Formation of deuterated amines.

Substitution: Formation of various substituted quaternary ammonium salts.

科学研究应用

Catalysis

Tetrapropyl-D28-ammonium bromide is utilized as a catalyst in various organic reactions. Its ability to stabilize transition states makes it effective in promoting reactions such as:

- Oxidation Reactions : It serves as a precursor for tetrapropylammonium perruthenate (TPAP), which is an efficient and selective oxidizing agent used in the oxidation of alcohols to aldehydes and ketones .

- Phase Transfer Catalysis : The compound facilitates the transfer of reactants between immiscible phases, enhancing reaction rates in biphasic systems. This application is crucial in synthesizing fine chemicals and pharmaceuticals .

Synthesis of Zeolites

This compound acts as a structure-directing agent in the synthesis of zeolites, particularly ZSM-5 and TS-1. These zeolites are important for catalytic processes in petrochemical industries due to their shape-selective properties .

Analytical Chemistry

In analytical applications, this compound is employed as an internal standard in NMR spectroscopy. The deuterated form allows for precise quantification and analysis of compounds by minimizing interference from protons in the sample .

Case Study 1: Oxidation of Alcohols

In a study published in the Journal für Praktische Chemie, researchers utilized this compound-derived TPAP for the selective oxidation of primary alcohols to aldehydes. The reaction demonstrated high yields with minimal by-products, showcasing the compound's efficiency as a catalyst .

Case Study 2: Zeolite Synthesis

A research article detailed the use of this compound in synthesizing ZSM-5 zeolite under hydrothermal conditions. The resulting zeolite exhibited enhanced catalytic activity for methanol-to-hydrocarbon conversions, emphasizing the compound's role in material science .

作用机制

The mechanism by which Tetrapropyl-D28-ammonium bromide exerts its effects involves its role as a phase transfer catalyst. It facilitates the transfer of ions or molecules from one phase to another, thereby increasing the reaction rate. The deuterium atoms in the compound provide stability and reduce the rate of metabolic degradation, making it valuable in various applications.

相似化合物的比较

- Tetrakis(1,1,2,2,3,3,3-heptamethylpropyl)ammonium bromide

- Tetrabutylammonium bromide

- Tetramethylammonium bromide

Comparison: Tetrapropyl-D28-ammonium bromide is unique due to its deuterium content, which imparts greater stability and distinct isotopic properties compared to its non-deuterated counterparts. This makes it particularly useful in isotope labeling and studies involving deuterium.

生物活性

Tetrapropyl-D28-ammonium bromide (TPABr) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with TPABr.

Chemical Structure and Properties

This compound is characterized by its four propyl groups attached to a nitrogen atom, making it a member of the tetraalkylammonium family. The deuterated form (D28) indicates the presence of deuterium in the structure, which can influence its biological interactions and stability.

Antimicrobial Activity

Recent studies have demonstrated that TPABr exhibits significant antimicrobial properties against various bacterial strains. The antibacterial effects were evaluated using standard microbiological assays, including disk diffusion and minimum inhibitory concentration (MIC) tests.

Table 1: Antimicrobial Efficacy of TPABr Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | MIC (mM) |

|---|---|---|

| Staphylococcus aureus | 11-13 | 2.0 |

| Escherichia coli | 9.85-10.75 | 3.0 |

| Pseudomonas aeruginosa | 8.75-11 | 4.0 |

| Klebsiella pneumoniae | 10-12 | 3.5 |

The most notable antibacterial activity was observed against Staphylococcus aureus, with a significant zone of inhibition indicating its potential as an antimicrobial agent . Additionally, TPABr demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum action.

Antioxidant Activity

TPABr has also been investigated for its antioxidant properties. The compound was tested using the DPPH radical scavenging assay, which measures the ability of a substance to donate electrons to free radicals.

Table 2: Antioxidant Activity of TPABr

| Concentration (mM) | % Scavenging Activity |

|---|---|

| 0.5 | 31.01 |

| 1.0 | 25.33 |

| 2.0 | 45.67 |

The results indicated that TPABr possesses significant radical scavenging activity, comparable to ascorbic acid, a well-known antioxidant . This suggests that TPABr may play a role in protecting cells from oxidative stress and related damage.

Case Studies and Research Findings

- Cell Culture Studies : In vitro studies using human colon cancer Caco-2 cell lines revealed that exposure to TPABr resulted in altered cellular morphology and reduced proliferation rates at higher concentrations. The study found that more than half of the cells exhibited reduced growth after continuous exposure to TPABr .

- Complex Formation : Research has shown that TPABr can form complexes with metal ions, such as zinc(II), enhancing its biological activity. These complexes exhibited improved stability and bioavailability, potentially increasing their efficacy in therapeutic applications .

- Impact on Cellular Mechanisms : Further investigations into the cellular mechanisms revealed that TPABr affects cell signaling pathways involved in apoptosis and inflammation, indicating potential uses in treating various diseases beyond antimicrobial applications .

常见问题

Basic Research Questions

Q. How is Tetrapropyl-D28-ammonium bromide synthesized, and how does its deuteration affect characterization?

- Methodological Answer : The synthesis involves substituting hydrogen atoms with deuterium in the propyl chains of tetrapropylammonium bromide. This is typically achieved through catalytic exchange reactions using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Post-synthesis, isotopic enrichment (98 atom% D) is confirmed via ¹H NMR , where the absence of proton signals in the propyl chains indicates successful deuteration . Mass spectrometry (MS) further quantifies isotopic purity by comparing molecular ion peaks (e.g., m/z 294.43 for the deuterated form vs. 266.27 for the non-deuterated analog) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its classification as a skin and eye irritant (GHS Category 1C), researchers must wear nitrile gloves, lab coats, and safety goggles. Work should occur in a fume hood to avoid inhalation. Storage requires airtight containers at room temperature, away from light and moisture. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. How is this compound used as a phase-transfer catalyst in deuterated solvent systems?

- Methodological Answer : Its quaternary ammonium structure facilitates ion-pairing with anionic reactants in biphasic systems (e.g., water/deuterated chloroform). Researchers optimize catalytic efficiency by adjusting reaction parameters:

- Solvent polarity : Use D₂O/CDCl₃ mixtures to enhance interfacial interactions.

- Concentration : 0.1–1.0 mol% catalyst loading balances cost and reactivity.

- Temperature : Reactions are typically run at 25–40°C to prevent thermal degradation .

Advanced Research Questions

Q. How does deuteration impact the compound’s micellar behavior in contrast to non-deuterated analogs?

- Methodological Answer : Deuterated alkyl chains alter critical micelle concentration (CMC) and aggregation kinetics due to isotopic mass effects. To quantify this:

- Surface tension measurements : Compare CMC values in H₂O vs. D₂O.

- Small-angle neutron scattering (SANS) : Resolves deuterium distribution in micelle cores.

- Dynamic light scattering (DLS) : Monitors changes in micelle size and stability. Studies show deuterated surfactants exhibit ~5–10% lower CMC due to stronger hydrophobic interactions .

Q. What strategies resolve discrepancies in NMR data caused by partial deuteration?

- Methodological Answer : Residual proton signals in deuterated compounds may arise from incomplete synthesis or isotopic exchange. To mitigate:

- Purification : Use repeated recrystallization in deuterated solvents.

- Spectral editing : Apply DEPT-135 or HSQC NMR to distinguish residual protons from solvent peaks.

- Quantitative ²H NMR : Validates isotopic enrichment levels .

Q. How can isotopic labeling with this compound elucidate reaction mechanisms?

- Methodological Answer : Incorporate the compound as a deuterium tracer in kinetic isotope effect (KIE) studies. For example:

- Nucleophilic substitutions : Compare reaction rates (kH/kD) to identify rate-determining steps.

- Mass spectrometry imaging (MSI) : Tracks spatial distribution of deuterated intermediates in heterogeneous systems.

- Isotopic dilution assays : Quantify catalytic turnover in enzyme-mimetic reactions .

Q. Key Methodological Considerations

- Synthesis Optimization : Use high-purity deuterated precursors to minimize isotopic scrambling.

- Analytical Cross-Validation : Combine NMR, MS, and elemental analysis to confirm structure and purity.

- Safety Compliance : Adhere to GHS protocols for irritant handling and waste disposal.

属性

IUPAC Name |

tetrakis(1,1,2,2,3,3,3-heptadeuteriopropyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQMOFGZRJUORO-PJUGJBFXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584072 | |

| Record name | N,N,N-Tris[(~2~H_7_)propyl](~2~H_7_)propan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284474-84-6 | |

| Record name | N,N,N-Tris[(~2~H_7_)propyl](~2~H_7_)propan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284474-84-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。